molecular formula C13H16BrNO2 B6286471 (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone CAS No. 2643368-52-7

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone

Cat. No. B6286471
CAS RN: 2643368-52-7
M. Wt: 298.18 g/mol
InChI Key: VIWTYSMGLXVOOM-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylphenyl)(morpholino)methanone (5-Bromo-DMPM) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an organobromide compound that is composed of a bromine atom, a methyl group, and a morpholine ring. 5-Bromo-DMPM is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone is not well understood. It is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This allows the molecule to interact with other molecules and catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are not well understood. Studies have shown that the compound has antioxidant activity, which could be beneficial in the treatment of various diseases. However, further research is needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone in lab experiments include its high reactivity, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.

Future Directions

The potential future applications of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are numerous. Further research is needed to explore its potential use in drug discovery, as a catalyst in organic synthesis, and as a reagent in the synthesis of peptides and proteins. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, research is needed to explore the potential toxicity of the compound and to develop safer methods of handling and storing it.

Synthesis Methods

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the reaction of 2,4-dimethylphenol with bromine, followed by the reaction of the brominated product with morpholine. This method is relatively simple and can be carried out in a laboratory setting. Alternatively, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can also be synthesized through a one-step reaction involving the reaction of 2,4-dimethylphenol and morpholine with bromine.

Scientific Research Applications

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery. For example, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides and proteins, and as a tool for drug discovery.

properties

IUPAC Name

(5-bromo-2,4-dimethylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-7-10(2)12(14)8-11(9)13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWTYSMGLXVOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCOCC2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone

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